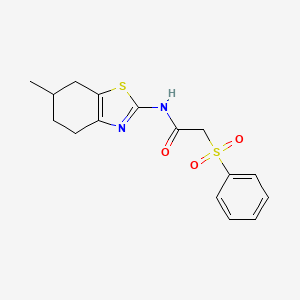

2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Description

2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonyl group and a benzothiazole moiety, which contribute to its unique chemical properties and reactivity.

Propriétés

IUPAC Name |

2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-11-7-8-13-14(9-11)22-16(17-13)18-15(19)10-23(20,21)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTAZBCFNKGLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:

Formation of Benzothiazole Intermediate: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.

Sulfonylation: The benzothiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzenesulfonyl group.

Acetamide Formation: Finally, the sulfonylated benzothiazole is reacted with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that compounds similar to 2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide exhibit inhibitory effects on key enzymes:

- α-Glucosidase Inhibition : This compound has been tested for its ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism. Studies have shown that derivatives of the compound display significant inhibitory activity against this enzyme, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM) .

- Acetylcholinesterase Inhibition : The compound has also been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme involved in neurodegenerative diseases like Alzheimer's. Some derivatives demonstrated promising results in both in vitro and in silico studies .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied:

- Cytotoxicity Against Cancer Cell Lines : Compounds similar to 2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, studies have indicated that certain benzothiazole derivatives exhibit significant cytotoxicity when combined with established chemotherapeutic agents like doxorubicin .

- Mechanisms of Action : The mechanisms underlying the anticancer effects include induction of apoptosis and cell cycle arrest. The structural features of the compound contribute to its interaction with cellular targets that mediate these effects .

Anti-inflammatory Properties

Compounds with similar structures have been reported to possess anti-inflammatory activities:

- In Vivo Studies : Research has demonstrated that certain derivatives can significantly reduce inflammation in animal models. For example, studies indicated a reduction in carrageenan-induced edema by up to 94.69%, highlighting the potential therapeutic applications of these compounds in inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

- Study on Enzyme Inhibition : A recent study synthesized various sulfonamide derivatives and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings indicated that specific modifications to the benzothiazole structure enhanced inhibitory potency .

- Anticancer Research : Another investigation focused on synthesizing new benzothiazole derivatives and assessing their cytotoxicity against cancer cell lines. The results showed that some compounds had IC50 values comparable to existing chemotherapeutics .

- Anti-inflammatory Activity Assessment : A study evaluated the anti-inflammatory potential of related compounds through both in vitro and in vivo models, confirming significant reductions in inflammatory markers .

Mécanisme D'action

The mechanism of action of 2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The benzothiazole moiety may also interact with DNA or other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.

2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: Lacks the tetrahydro ring, which may influence its chemical stability and interactions.

Uniqueness

2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both the benzenesulfonyl and benzothiazole groups, along with the tetrahydro ring and methyl substitution

Activité Biologique

The compound 2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a notable derivative of benzothiazole and sulfonamide structures that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 306.39 g/mol. The compound features a benzothiazole ring fused with an acetamide moiety and a benzenesulfonyl group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to 2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have been evaluated for their effectiveness against various bacterial strains. In vitro assays demonstrated that certain derivatives possess bactericidal effects, potentially via disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The compound has also been assessed for its anticancer potential. A study involving structurally related benzothiazole derivatives showed promising results in inhibiting the proliferation of cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase . Notably, the compound's ability to inhibit specific enzymes associated with cancer progression has been highlighted as a key factor in its therapeutic efficacy.

The biological activity of 2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group may facilitate binding to target enzymes such as carbonic anhydrase or dihydropteroate synthase.

- Receptor Modulation : The compound may act on specific receptors involved in inflammatory responses or cancer cell signaling pathways.

These interactions suggest a multifaceted approach to its biological activity.

Study 1: Antimicrobial Evaluation

A recent study investigated the antimicrobial properties of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 20 | S. aureus |

| Target Compound | 25 | P. aeruginosa |

Study 2: Anticancer Activity

In another investigation focusing on anticancer effects, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that it inhibited cell proliferation with IC50 values below 30 µM . The study suggested that the mechanism may involve the activation of caspases leading to apoptosis.

Q & A

Q. What synthetic strategies are optimal for preparing 2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide?

The synthesis typically involves regioselective reactions and cyclization pathways. For benzothiazole derivatives, a common approach is coupling a sulfonylacetamide precursor with a substituted benzothiazol-2-amine. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under mild conditions (e.g., reflux in CHCl₃ or EtOH) to preserve functional groups . Key steps include optimizing reaction time, solvent polarity, and stoichiometry to avoid side products like over-sulfonated intermediates.

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Use a combination of spectroscopic and crystallographic methods:

- 1H/13C NMR : Verify proton environments (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, methyl groups in the tetrahydrobenzothiazole ring at δ 1.5–2.0 ppm) .

- X-ray crystallography : Resolve spatial arrangement and hydrogen-bonding patterns (e.g., triclinic P1 space group with H-bonded dimers, as seen in related benzothiazole-acetamide derivatives) .

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

Prioritize antiproliferative assays using human cancer cell lines (e.g., MCF-7, NCI-H460) with IC₅₀ determination via MTT or SRB assays. For example, benzothiazole derivatives with sulfonylacetamide moieties have shown inhibitory effects at micromolar concentrations . Include controls for cytotoxicity (e.g., normal fibroblast cells) and validate results with dose-response curves and triplicate replicates.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Substituent variation : Replace the benzenesulfonyl group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess impact on bioactivity. Analogous studies show that bulky substituents (e.g., adamantyl) enhance steric hindrance and alter binding affinity .

- Scaffold modification : Introduce heterocycles (e.g., pyrazole, thiadiazole) to the tetrahydrobenzothiazole ring. For example, coupling with 1,3,4-thiadiazole derivatives improves VEGFR-2 inhibition .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like VEGFR-2 or kinases .

Q. How should crystallographic data contradictions be resolved during structural refinement?

Use the SHELX suite (e.g., SHELXL) for high-resolution refinement. If discrepancies arise in hydrogen-bonding networks or torsion angles:

Q. What experimental design principles apply to long-term pharmacological or environmental impact studies?

Adopt a tiered approach:

- Phase 1 (Lab) : Assess stability under physiological conditions (pH 7.4, 37°C) and photodegradation in UV light.

- Phase 2 (Ecotoxicology) : Evaluate biodegradation (e.g., OECD 301F) and bioaccumulation in model organisms (e.g., Daphnia magna) .

- Phase 3 (Mechanistic) : Use omics approaches (transcriptomics/proteomics) to identify biomarkers of toxicity .

Q. How can conflicting biological activity data across studies be reconciled?

- Assay standardization : Ensure consistent cell lines, passage numbers, and culture conditions. For example, MCF-7 sensitivity varies with estrogen receptor status .

- Pharmacokinetic factors : Measure solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsomes) to explain discrepancies between in vitro and in vivo results .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish true activity from experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.